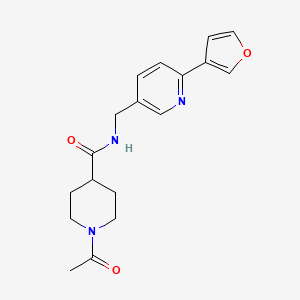

![molecular formula C8H10F2O3 B2418464 4-(ジフルオロメチル)-2-オキサビシクロ[2.2.1]ヘプタン-1-カルボン酸 CAS No. 2580209-60-3](/img/structure/B2418464.png)

4-(ジフルオロメチル)-2-オキサビシクロ[2.2.1]ヘプタン-1-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

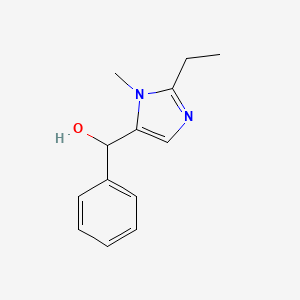

4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound. The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Synthesis Analysis

An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has been realized . This permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The carbon skeleton of this compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .Chemical Reactions Analysis

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . This reaction would be effected through a hydrogen bond catalysis .科学的研究の応用

- ビシクロ[2.2.1]ヘプタン骨格は、薬剤候補の核心構造として機能します。 例えば、LMV-6015やAMG 221のような化合物は、このモチーフを特徴としており、創薬にとって不可欠です .

- 研究者たちは、生物学的に重要な分子を作成するために、官能基化されたビシクロ[2.2.1]ヘプタンの合成を探求しています。 これらの化合物のエナンチオ選択的なアプローチは、標的指向型合成と多様性指向型合成にとって重要です .

- ビシクロ[2.2.1]ヘプタン骨格は、不斉合成と触媒作用の基盤を提供します。 ボルナンサルタムのようなキラル補助剤や、遷移金属触媒のための有効な配位子(例:ジベンジルジエンおよびジフォナン)は、このコア構造を利用しています .

- 有機触媒による形式的な[4 + 2]環状付加反応により、幅広いビシクロ[2.2.1]ヘプタン-1-カルボン酸エステルに迅速にアクセスできます。 この反応は、温和で操作が簡単な条件下で進行し、その合成的有用性を強調しています .

- 研究者たちは、官能基化された橋頭炭素を持つビシクロ[2.2.1]ヘプタンに直接アクセスできる合成アプローチを開発することを目指しています。 このような方法は現在不足しており、この研究分野の重要性を高めています .

- ビシクロ[2.2.1]ヘプタン-1-カルボン酸エステル中のカルボン酸基は、さらなる変換のための汎用性を提供します。 研究者たちは、さまざまな化学反応におけるその可能性を探求しています .

創薬と医薬品化学

触媒作用と不斉合成

有機触媒

官能基化された橋頭炭素の合成

汎用性の高いカルボン酸基の変換

要約すると、4-(ジフルオロメチル)-2-オキサビシクロ[2.2.1]ヘプタン-1-カルボン酸のユニークな特性は、さまざまな分野における科学的調査のための魅力的な化合物となっています。 その構造的特徴と合成アクセシビリティは、化学と創薬におけるその重要性に貢献しています . さらに詳細が必要な場合や、追加の質問がある場合は、お気軽にお問い合わせください! 😊

特性

IUPAC Name |

4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O3/c9-5(10)7-1-2-8(3-7,6(11)12)13-4-7/h5H,1-4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNBGQODBLTRSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1(CO2)C(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

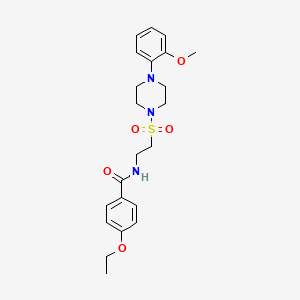

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)

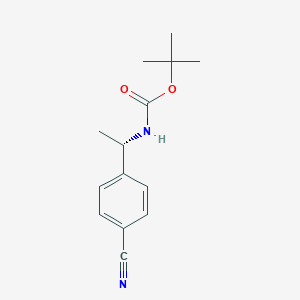

![2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2418392.png)

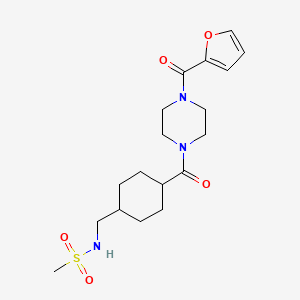

![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)

![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)